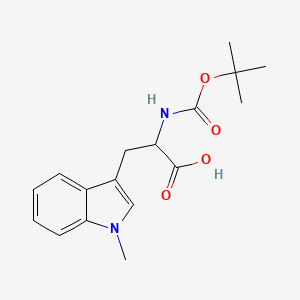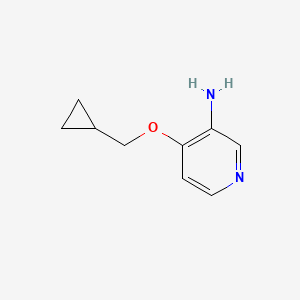![molecular formula C13H18F2N2O B3076169 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 1039954-99-8](/img/structure/B3076169.png)
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
The compound has been implicated in the synthesis of complex organic molecules, demonstrating its utility as an intermediate in chemical reactions. For instance, it serves as a precursor in the synthesis of Repaglinide, highlighting its importance in medicinal chemistry developments H. Liu, D. Huang, & Yue Zhang, 2011. This showcases its role in facilitating the creation of drugs through sophisticated synthetic pathways.
Conformational and Structural Analysis
The compound's derivatives undergo detailed conformational and structural analyses, providing insights into their physical and chemical properties. Studies have explored the conformational dynamics of related amide derivatives, shedding light on the structural preferences and stability of these molecules A. Rauk, D. F. Tavares, M. Khan, A. Borkent, & J. F. Olson, 1983. This information is crucial for understanding the molecular basis of their reactivity and interaction with biological systems.
Photophysical Studies
Research has delved into the photophysical properties of analogues related to the compound, investigating their behavior in different solvents. These studies highlight the compound's potential in developing new fluorescent markers or probes for biochemical applications W. Qin, Mukulesh Baruah, M. van der Auweraer, F. D. De Schryver, & N. Boens, 2005. Such markers are invaluable for imaging and studying biological processes at the molecular level.
Crystallography and Molecular Structure
Crystallographic studies of closely related compounds provide detailed insights into their molecular and solid-state structures. These investigations reveal the geometric configurations, intermolecular interactions, and stability of these molecules, which are essential for designing materials with specific properties J. Ribet, R. Pena, J. Maurel, C. Belin, M. Tillard, B. Vacher, B. Bonnaud, & F. Colpaert, 2005. Understanding these aspects can guide the development of new compounds with desired chemical and physical characteristics.
Eigenschaften
IUPAC Name |
1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c14-13(15)18-12-3-1-10(2-4-12)9-17-7-5-11(16)6-8-17/h1-4,11,13H,5-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTXHJKQMEABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)


![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)

amine](/img/structure/B3076121.png)


![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)



amine](/img/structure/B3076207.png)